molecular formula C22H19BrN6O3 B2674172 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921539-68-6

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2674172
CAS No.: 921539-68-6
M. Wt: 495.337
InChI Key: WDZZLHMVOIKRIM-UHFFFAOYSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazolopurines. This compound features a unique structure that includes a triazole ring fused to a purine moiety, with various substituents such as bromine, methoxy, methyl, and phenethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate undergoes cyclization with a purine derivative in the presence of a catalyst to yield the final triazolopurine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while substitution of the bromine atom with an amine can result in an amino-substituted triazolopurine.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. The triazole and purine moieties allow the compound to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various cellular pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a triazole structure.

    Trazodone: An antidepressant containing a triazole moiety.

    Nefazodone: An antidepressant with a triazole ring.

Uniqueness

3-(5-bromo-2-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is unique due to its combination of a triazole ring fused to a purine moiety, along with various substituents that impart distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O3/c1-27-20-17(19(30)24-22(27)31)28(11-10-13-6-4-3-5-7-13)21-26-25-18(29(20)21)15-12-14(23)8-9-16(15)32-2/h3-9,12H,10-11H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZZLHMVOIKRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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